

A Comparative Guide to Aip1 Antibody Cross-Reactivity Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aip 1*

Cat. No.: *B15598994*

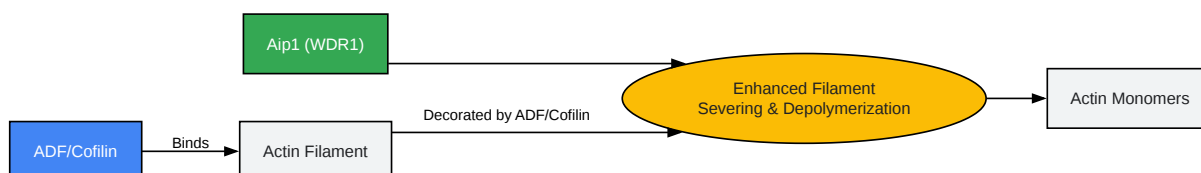
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available antibodies for the Actin-interacting protein 1 (Aip1), also known as WD repeat-containing protein 1 (WDR1). Aip1 is a highly conserved protein across eukaryotes, playing a critical role in actin filament disassembly in conjunction with cofilin.[1] Given its conserved nature, antibodies raised against Aip1 from one species are often cross-reactive with Aip1 from others. This guide summarizes the available cross-reactivity data to aid in the selection of the most suitable antibody for your research needs.

Aip1/WDR1 Signaling Pathway

Aip1 functions as a crucial component of the actin cytoskeleton dynamics. It enhances the actin filament severing and depolymerization activity of ADF/cofilin, contributing to the rapid turnover of actin filaments necessary for various cellular processes such as cell motility, cytokinesis, and morphogenesis.



[Click to download full resolution via product page](#)

Caption: Aip1 enhances ADF/cofilin-mediated actin filament disassembly.

Comparison of Aip1/WDR1 Antibody Cross-Reactivity

The following table summarizes the cross-reactivity of several commercially available Aip1/WDR1 antibodies based on information provided by the suppliers. This data is intended as a guide, and it is recommended to consult the product datasheets for the most up-to-date information.

Antibody Name/ID	Supplier	Host Species	Type	Tested Species Reactivity	Applications Cited
WDR1 (B-10)	Santa Cruz Biotechnology	Mouse	Monoclonal	Human, Mouse, Rat	WB, IP, IF, IHC(P), ELISA[2]
WDR1 (CAB12163)	Assay Genie	Rabbit	Polyclonal	Human, Mouse, Rat	WB[3]
Anti-WDR1 (HPA036434)	Human Protein Atlas	Rabbit	Polyclonal	Human (Verified)	IHC, WB[4]
Anti-AIP1	Abcam	Rabbit	Polyclonal	Human	IHC-P, ICC/IF
AIPL1 (H00023746-PW1)	Abnova	Mouse/Rabbit	Pair	Human	IP-WB[5]
WDR1 (NBP2-32665)	Novus Biologicals	Rabbit	Polyclonal	Human	WB, IHC, IHC-P
Anti-AIP	antibodies-online	Rabbit	Polyclonal	Human, Mouse, Rat	WB[6]
Anti-AIP (ab192024)	Abcam	Rabbit	Monoclonal	Human, Mouse, Rat	WB

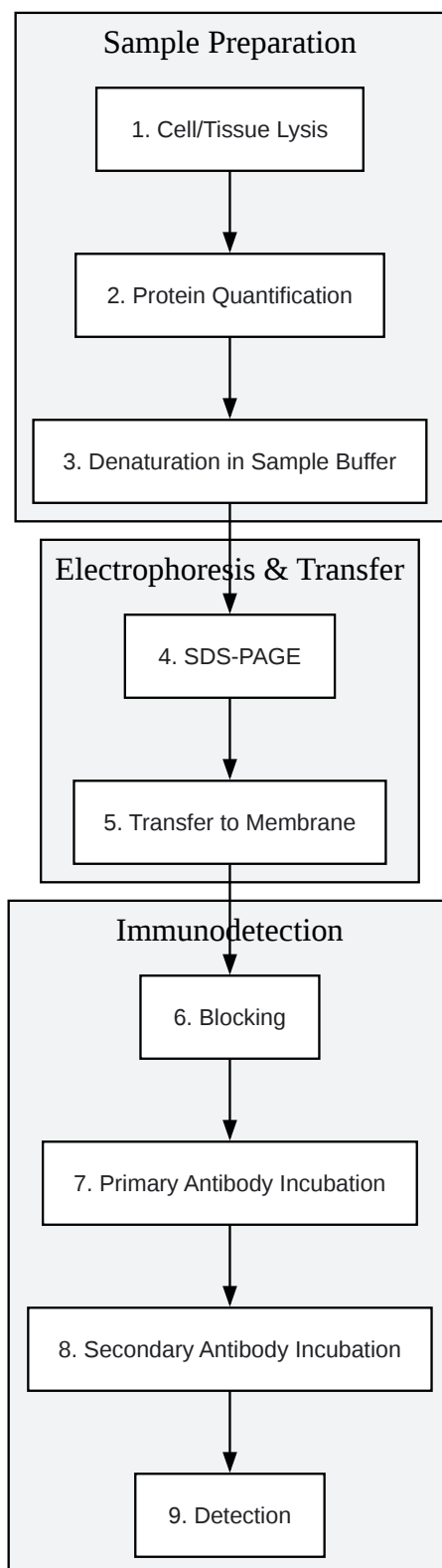
Note: "Verified" indicates that the antibody has been experimentally validated for the specified species by the supplier. High sequence identity suggests a high likelihood of cross-reactivity, but this is not a guarantee and should be confirmed experimentally.

Experimental Protocols

Detailed methodologies for key experiments are provided below as a starting point for your own experimental design. Optimization may be required based on the specific antibody and sample type used.

Western Blotting

This protocol outlines the general steps for detecting Aip1/WDR1 in protein lysates.



[Click to download full resolution via product page](#)

Caption: General workflow for Western Blotting.

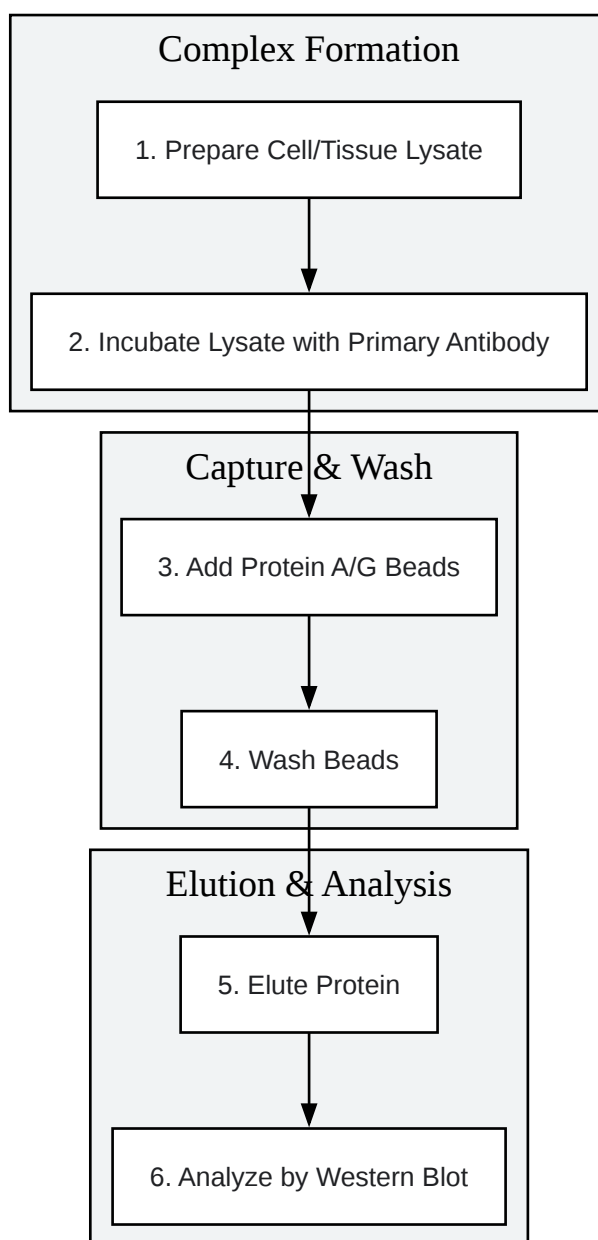
Protocol:

- Sample Preparation:
 - Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
 - Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
 - Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
- SDS-PAGE:
 - Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.
 - Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- Immunodetection:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary Aip1/WDR1 antibody at the recommended dilution overnight at 4°C.
 - Wash the membrane three times for 5-10 minutes each with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunoprecipitation

This protocol is for the enrichment of Aip1/WDR1 from cell or tissue lysates.



[Click to download full resolution via product page](#)

Caption: General workflow for Immunoprecipitation.

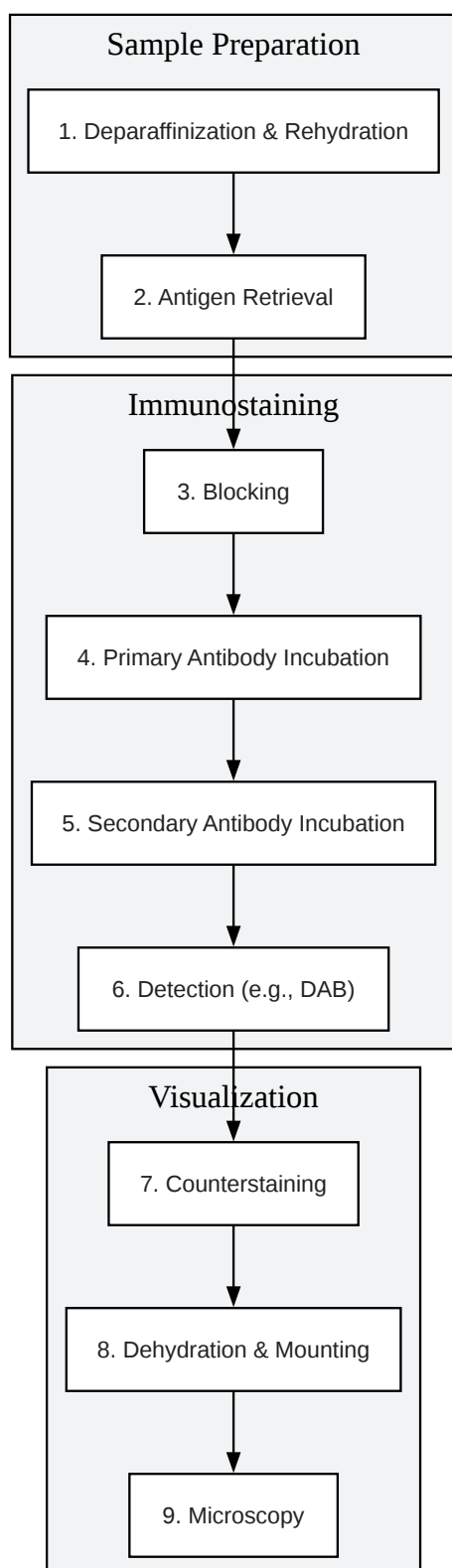
Protocol:

- Lysate Preparation:
 - Prepare a cell or tissue lysate as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., a buffer with 1% Triton X-100 or NP-40).

- Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with the primary Aip1/WDR1 antibody (typically 1-5 µg) overnight at 4°C with gentle rotation.
 - Add protein A/G beads to the lysate and incubate for another 1-3 hours at 4°C.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads three to five times with ice-cold lysis buffer.
 - Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
- Analysis:
 - Analyze the eluted proteins by Western Blotting as described above.

Immunohistochemistry (Paraffin-Embedded Tissues)

This protocol outlines the steps for visualizing Aip1/WDR1 in formalin-fixed, paraffin-embedded tissue sections.



[Click to download full resolution via product page](#)

Caption: General workflow for Immunohistochemistry.

Protocol:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin.
 - Rehydrate the tissue sections through a series of graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[\[7\]](#)
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by incubating the slides in a retrieval solution (e.g., sodium citrate buffer, pH 6.0) at 95-100°C for 10-20 minutes.[\[8\]](#)
- Immunostaining:
 - Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
 - Block non-specific binding sites with a blocking solution (e.g., normal serum from the same species as the secondary antibody).
 - Incubate with the primary Aip1/WDR1 antibody at the appropriate dilution overnight at 4°C.
 - Wash with a buffer such as PBS or TBS.
 - Incubate with a biotinylated or polymer-based secondary antibody.
 - Wash with buffer.
 - Incubate with an avidin-biotin complex (ABC) reagent or a polymer-HRP conjugate.
 - Wash with buffer.
- Visualization and Mounting:
 - Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
 - Counterstain with hematoxylin to visualize cell nuclei.

- Dehydrate the sections through graded ethanol and clear in xylene.
- Mount with a permanent mounting medium.

This guide provides a starting point for selecting and using Aip1/WDR1 antibodies across different species. Successful immunostaining relies on careful optimization of protocols for each specific antibody and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aip1 and Cofilin Promote Rapid Turnover of Yeast Actin Patches and Cables: A Coordinated Mechanism for Severing and Capping Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Anti-WDR1 Human Protein Atlas Antibody [atlasantibodies.com]
- 5. AIPL1 (Human) IP-WB Antibody Pair(H00023746-PW1) | Abnova [abnova.com]
- 6. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 7. genscript.com [genscript.com]
- 8. bosterbio.com [bosterbio.com]
- To cite this document: BenchChem. [A Comparative Guide to Aip1 Antibody Cross-Reactivity Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598994#cross-reactivity-of-aip1-antibodies-between-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com